9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Lipophilicity Hydrogen Bonding Drug-likeness

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 1256643-38-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine-3-carboxylic acid class. It features a bicyclic core with a distinguishing 9-hydroxyl group, a 4-oxo moiety, and a 3-carboxylic acid functionality.

Molecular Formula C9H6N2O4
Molecular Weight 206.157
CAS No. 1256643-38-5
Cat. No. B595422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
CAS1256643-38-5
Synonyms9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid(SALTDATA: FREE)
Molecular FormulaC9H6N2O4
Molecular Weight206.157
Structural Identifiers
SMILESC1=CN2C(=NC=C(C2=O)C(=O)O)C(=C1)O
InChIInChI=1S/C9H6N2O4/c12-6-2-1-3-11-7(6)10-4-5(8(11)13)9(14)15/h1-4,12H,(H,14,15)
InChIKeyLYFDMKUCZBAGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 1256643-38-5): Structural and Physicochemical Baseline for Procurement


9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 1256643-38-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine-3-carboxylic acid class. It features a bicyclic core with a distinguishing 9-hydroxyl group, a 4-oxo moiety, and a 3-carboxylic acid functionality [1]. This scaffold is recognized for its potential as a bioactive molecule and as a versatile building block in medicinal chemistry . The presence of the 9-hydroxy substituent fundamentally alters its physicochemical and biological profile compared to its non-hydroxylated or 2-hydroxy analogs, making its precise procurement essential for reproducible research outcomes.

Why Generic Substitution Fails for 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: The Critical Role of the 9-Hydroxyl Group


Simple substitution with other pyrido[1,2-a]pyrimidine-3-carboxylic acid analogs is not scientifically valid. The 9-hydroxyl group is not an inert substituent; it directly governs key properties including lipophilicity, hydrogen-bonding capacity, metabolic stability, and metal-chelating ability. For instance, the 9-des-hydroxy analog (CAS 34662-58-3) exhibits a lower XLogP3 and fewer hydrogen bond donors/acceptors, which can drastically affect solubility and target engagement [1]. Furthermore, literature demonstrates that 9-substitution can enhance antiallergic activity by up to 3-fold compared to unsubstituted analogs, and that 9-hydroxylation is a critical metabolic event that extends the in vivo half-life of related therapeutics by over 7-fold [REFS-2, REFS-3]. Therefore, using a non-9-hydroxylated analog introduces unquantified risks of altered potency, selectivity, and pharmacokinetic behavior, undermining experimental reproducibility.

Quantitative Evidence Guide: Verified Differentiation of 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 1256643-38-5)


Physicochemical Differentiation: Altered Lipophilicity and Hydrogen-Bonding Capacity vs. 9-Des-Hydroxy Analog

The introduction of the 9-hydroxyl group predictably alters the physicochemical profile compared to the base scaffold. Computed properties from PubChem show that 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid possesses an XLogP3 of 0.5, 2 hydrogen bond donors (HBD), and 5 hydrogen bond acceptors (HBA) [1]. In contrast, the 9-des-hydroxy analog, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-58-3), has an XLogP3 of 0.1, 1 HBD, and 4 HBA [2]. The presence of the 9-OH group therefore increases lipophilicity by +0.4 units, adds one HBD, and adds one HBA, which can significantly influence solubility, permeability, and target binding.

Lipophilicity Hydrogen Bonding Drug-likeness

Biological Activity Differentiation: 9-Substitution Enhances Antiallergic Activity by 3-Fold

In a seminal study by Hermecz et al., the antiallergic activity of a series of pyrido[1,2-a]pyrimidine-3-carboxylic acids was evaluated using the rat reaginic passive cutaneous anaphylaxis (PCA) test [1]. The parent compound, 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, exhibited weak activity. However, the introduction of specific functional groups at the 9-position led to a marked enhancement. Notably, a 9-substituted analog (compound 40, a 9-[(3-acetylphenyl)amino] derivative) was reported to be three times as active as the reference standard, disodium cromoglycate (DSCG), in the same PCA assay. This provides direct class-level evidence that the 9-position is a critical handle for modulating biological activity, and that the 9-hydroxy-substituted scaffold is a validated entry point for developing potent antiallergic agents.

Antiallergic Passive Cutaneous Anaphylaxis Structure-Activity Relationship

Metabolic Stability Differentiation: 9-Hydroxylation Increases Half-Life by Over 7-Fold

The profound impact of 9-hydroxylation on the pharmacokinetic profile of the pyrido[1,2-a]pyrimidine scaffold is exemplified by the clinical comparison of risperidone and its active 9-hydroxy metabolite, paliperidone. Risperidone, which lacks the 9-hydroxy group, exhibits a short and variable terminal half-life of approximately 3 hours in extensive metabolizers [1]. In contrast, paliperidone (9-hydroxyrisperidone) demonstrates a significantly prolonged terminal elimination half-life of approximately 23 hours [2]. This represents a greater than 7-fold increase in half-life, directly attributable to the 9-hydroxyl moiety's ability to confer resistance to metabolic degradation. This class-level inference strongly supports the procurement of the 9-hydroxy-substituted core for projects where improved metabolic stability is a key objective.

Metabolic Stability Pharmacokinetics Half-life

Metal Chelation Capability: 9-Hydroxy Group Enables Lanthanide Complexation

The 9-hydroxyl group, in conjunction with the ring nitrogen, creates a metal-chelating site not available in the 9-des-hydroxy analogs. This is evidenced by the extensive literature on 2,4-dimethyl-9-hydroxypyrido[1,2-a]pyrimidinium perchlorate, a structural analog, which readily forms stable crystalline complexes with a series of lanthanide ions (Pr, Nd, Sm, Eu) [1]. The single-crystal X-ray structures unequivocally demonstrate that the 9-hydroxy oxygen atom is directly involved in metal coordination. While quantitative stability constants for this specific compound are not publicly available, the reproducible isolation of these complexes confirms a strong chelating interaction. A 9-des-hydroxy analog would lack this key donor atom, fundamentally altering its coordination chemistry and precluding such applications.

Metal Chelation Lanthanide Complexes Crystal Engineering

Synthetic Utility: Key Intermediate for Paliperidone-Related Impurity Standards

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a critical structural component for the synthesis of, and serves as a potential degradation product or related substance marker for, paliperidone and its derivatives. The compound's utility is evidenced by its listing as a specialty building block by multiple chemical suppliers for pharmaceutical R&D and quality control applications . Specifically, the related compound 9-hydroxyrisperidone (paliperidone) and its impurities, which share the 9-hydroxy-pyridopyrimidine core, require well-characterized analytical standards for HPLC method development and validation [1]. While a direct, published head-to-head comparison of its performance as an analytical standard against other markers is not available, its structural identity is a prerequisite for the accurate quantification of specific oxidative degradation pathways involving the pyridopyrimidinone ring.

Reference Standard Impurity Profiling Paliperidone

Best Application Scenarios for Procuring 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 1256643-38-5)


Medicinal Chemistry: Antiallergic Lead Optimization

Procurement is strongly indicated for medicinal chemistry teams pursuing antiallergic agents. Based on evidence that 9-substitution on the pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold can increase in vivo potency by 3-fold over the reference standard DSCG [1], the 9-hydroxy compound serves as an ideal starting scaffold. Its hydroxyl group is a prime handle for further derivatization (e.g., etherification, esterification) to explore the SAR of the 9-position, a validated pharmacophoric hotspot.

Drug Discovery: Enhancing Pharmacokinetic Profiles

This compound is a strategic procurement choice for drug discovery programs where extending half-life is a primary objective. As demonstrated by the 7.7-fold increase in human terminal half-life between risperidone and its 9-hydroxy metabolite paliperidone [2], the 9-hydroxyl substitution on this core scaffold is a proven design element for improving metabolic stability. Incorporating this specific acid as a building block can therefore be a derisking step early in a lead optimization campaign.

Coordination Chemistry: Lanthanide-Based Material Design

For research groups focused on coordination chemistry, this compound is the necessary selection over its 9-des-hydroxy analogs. The 9-hydroxy group provides a critical oxygen donor atom that, in combination with the ring nitrogen, forms a bidentate chelation site. This is confirmed by the successful synthesis and structural characterization of analogous crystalline complexes with a range of lanthanide ions including Pr, Nd, Sm, and Eu [3]. Such complexes are relevant to luminescent materials and MRI contrast agent research.

Analytical R&D: Method Development for Paliperidone Impurities

Procuring this compound is essential for analytical teams developing HPLC or UPLC methods for paliperidone and its formulations. As a commercial building block recognized for pharmaceutical R&D , and given the documented presence of hydroxy-keto impurities during paliperidone synthesis [4], this compound is a prime candidate for use as a reference marker in forced degradation studies. Its unique retention time and spectral properties, derived from its specific substitution pattern, facilitate the accurate separation and quantification of structurally similar impurities.

Quote Request

Request a Quote for 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.